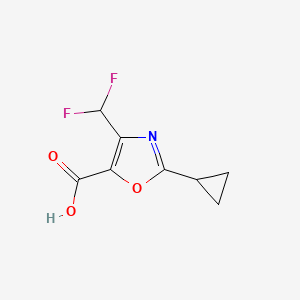
2-Cyclopropyl-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropyl-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid (CFMOCA) is a novel and versatile compound that has been studied for its potential in scientific research applications. It is a cyclopropyl-containing carboxylic acid that is composed of two fluorine atoms and one oxygen atom. CFMOCA has been found to be a valuable tool for a variety of research applications due to its unique properties and its wide range of applications.
Wissenschaftliche Forschungsanwendungen
2-Cyclopropyl-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid has been extensively studied for its potential in scientific research applications. It has been used as a reagent in a variety of organic synthesis reactions, such as the synthesis of aryl ethers and aryl sulfones. 2-Cyclopropyl-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid has also been used as a catalyst in the synthesis of polymers, as well as in the synthesis of heterocyclic compounds. Additionally, 2-Cyclopropyl-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid has been used in the synthesis of peptides and proteins, as well as in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-Cyclopropyl-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid is not well understood. However, it is believed that the compound acts as an electron donor, donating electrons to the reaction site. This allows for the formation of new bonds and the formation of new compounds. Additionally, 2-Cyclopropyl-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid has been found to act as a proton donor, transferring protons to the reaction site and allowing for the formation of new bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Cyclopropyl-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid are not well understood. However, it has been found to be a potent inhibitor of enzymes, such as cytochrome P450. Additionally, 2-Cyclopropyl-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid has been found to inhibit the activity of some enzymes involved in the metabolism of drugs. Furthermore, 2-Cyclopropyl-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid has been found to have anti-inflammatory and anti-tumor properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Cyclopropyl-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid in laboratory experiments is its versatility. 2-Cyclopropyl-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid can be used in a variety of reactions, making it a valuable tool for researchers. Additionally, 2-Cyclopropyl-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid is relatively inexpensive and easy to obtain.
However, there are some limitations to using 2-Cyclopropyl-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid in laboratory experiments. 2-Cyclopropyl-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid is highly reactive and can be difficult to handle in certain conditions. Additionally, 2-Cyclopropyl-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid can be toxic if not handled properly. Furthermore, 2-Cyclopropyl-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid can be difficult to purify and can be difficult to store.
Zukünftige Richtungen
There are a number of potential future directions for research involving 2-Cyclopropyl-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid. One potential direction is to explore its use as a catalyst in the synthesis of polymers and other materials. Additionally, further research could be conducted to investigate the biochemical and physiological effects of 2-Cyclopropyl-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid. Furthermore, further research could be conducted to explore the potential applications of 2-Cyclopropyl-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid in the synthesis of pharmaceuticals. Finally, further research could be conducted to explore the potential of 2-Cyclopropyl-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid as an inhibitor of enzymes involved in the metabolism of drugs.
Synthesemethoden
2-Cyclopropyl-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid can be synthesized through an acid-catalyzed reaction of 2-cyclopropyl-4-(difluoromethyl)-1,3-oxazole and 5-(carboxylic acid)-1,3-oxazole. This reaction is usually performed in the presence of a strong acid such as hydrochloric acid. The reaction is typically carried out in a solvent such as dichloromethane or dimethylformamide at a temperature of around 80°C. After the reaction is complete, the product is purified by column chromatography and then isolated as the pure compound.
Eigenschaften
IUPAC Name |
2-cyclopropyl-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO3/c9-6(10)4-5(8(12)13)14-7(11-4)3-1-2-3/h3,6H,1-2H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAJCLOGFJXURPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=C(O2)C(=O)O)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


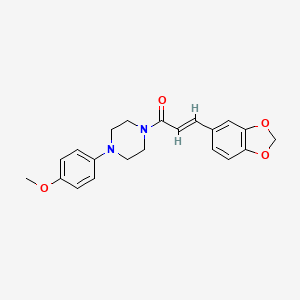
![Methyl 2-(2-oxa-7-azaspiro[4.4]nonan-3-yl)acetate;2,2,2-trifluoroacetic acid](/img/structure/B2448930.png)

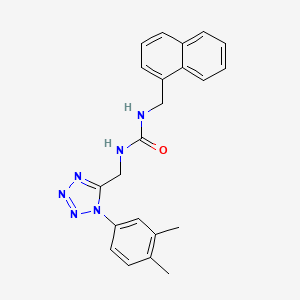
![7-butyl-3,9-dimethyl-1-propyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6, 8-dione](/img/structure/B2448937.png)
![(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(furan-2-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2448939.png)
![N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2448940.png)
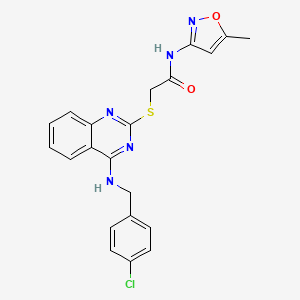
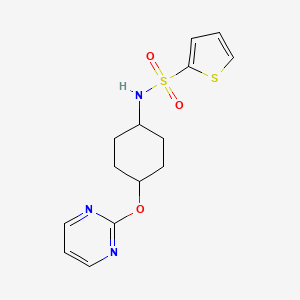
![[3-(2-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2448946.png)
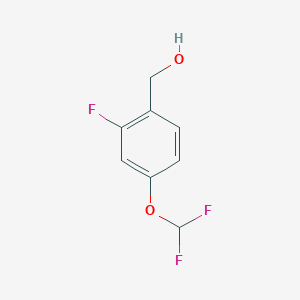

![N-[[3-(5-Cyanothiophen-2-yl)phenyl]methyl]but-2-ynamide](/img/structure/B2448950.png)